4-(Piperidin-4-YL)benzonitrile hydrochloride
Overview
Description
4-(Piperidin-4-YL)benzonitrile hydrochloride is a chemical compound with the molecular formula C12H15ClN2. It is a derivative of benzonitrile, where a piperidine ring is attached to the benzene ring at the para position. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-YL)benzonitrile hydrochloride typically involves the following steps:
Formation of 4-(Piperidin-4-YL)benzonitrile: This can be achieved by reacting 4-bromobenzonitrile with piperidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Conversion to Hydrochloride Salt: The free base form of 4-(Piperidin-4-YL)benzonitrile is then treated with hydrochloric acid to form the hydrochloride salt. This step is typically performed in an aqueous solution to facilitate the formation of the salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-4-YL)benzonitrile hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitrile group can participate in nucleophilic substitution reactions, where nucleophiles replace the nitrile group.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The piperidine ring can undergo oxidation to form N-oxides using oxidizing agents like hydrogen peroxide (H2O2).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or other suitable solvents.
Major Products
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 4-(Piperidin-4-YL)benzylamine.
Oxidation: Formation of N-oxides of the piperidine ring.
Scientific Research Applications
4-(Piperidin-4-YL)benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological pathways and as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(Piperidin-4-YL)benzonitrile hydrochloride depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The piperidine ring can interact with various molecular targets, influencing signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(Piperidin-4-YL)benzoic acid hydrochloride: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(Piperidin-4-YL)benzamide: Contains an amide group instead of a nitrile group.
4-(Piperidin-4-YL)benzylamine: Formed by the reduction of the nitrile group to an amine.
Uniqueness
4-(Piperidin-4-YL)benzonitrile hydrochloride is unique due to its nitrile group, which imparts distinct chemical reactivity compared to similar compounds with different functional groups. This makes it valuable in specific synthetic applications and research studies where the nitrile functionality is required.
Properties
IUPAC Name |
4-piperidin-4-ylbenzonitrile;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;/h1-4,12,14H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZCFNFGOOKBNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598639 | |
Record name | 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162997-34-4 | |
Record name | 4-(Piperidin-4-yl)benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00598639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Synthesis routes and methods II
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